Cas no 99206-38-9 (2-(1h-Benzimidazol-2-Yl)EthylMethylamine Dihydrochloride)
2-(1h-Benzimidazol-2-Yl)EthylMethylamine Dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine
- 1H-Benzimidazole-2-ethanamine, N-methyl-
- 1H-Benzimidazole-2-ethanamine,N-methyl-(9CI)
- 2-(1H-benzimidazol-2-yl)-N-methylethanamine
- 2-(1H-benzimidazol-2-yl)-N-methylethanamine(SALTDATA: 2HCl)
- 1H-BENZIMIDAZOLE-2-ETHANAMINE,N-METHYL
- N-METHYL-1H-BENZIMIDAZOLE-2-ETHANAMINE
- 99206-38-9
- SCHEMBL2851401
- 2-(1H-Benzimidazol-2-yl)-N-methylethanamine x2hcl
- EN300-258567
- AKOS009081188
- 2-(1h-Benzo[d]imidazol-2-yl)-N-methylethan-1-amine
- [2-(1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine
- AB49652
- CS-0301728
- 2-(1h-Benzimidazol-2-Yl)EthylMethylamine Dihydrochloride
-
- MDL: MFCD09055270
- Inchi: 1S/C10H13N3/c1-11-7-6-10-12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3,(H,12,13)
- InChI Key: YSZSYTFOKMFEAG-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2N=C1CCNC
Computed Properties
- Exact Mass: 175.11100
- Monoisotopic Mass: 175.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 40.7Ų
Experimental Properties
- PSA: 40.71000
- LogP: 1.71570
2-(1h-Benzimidazol-2-Yl)EthylMethylamine Dihydrochloride Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1h-Benzimidazol-2-Yl)EthylMethylamine Dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B619458-50mg |
[2-(1h-Benzimidazol-2-Yl)Ethyl]Methylamine Dihydrochloride |
99206-38-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B619458-100mg |
[2-(1h-Benzimidazol-2-Yl)Ethyl]Methylamine Dihydrochloride |
99206-38-9 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B619458-500mg |
[2-(1h-Benzimidazol-2-Yl)Ethyl]Methylamine Dihydrochloride |
99206-38-9 | 500mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-258567-0.05g |
[2-(1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine |
99206-38-9 | 95% | 0.05g |
$64.0 | 2024-06-18 | |
| Enamine | EN300-258567-0.1g |
[2-(1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine |
99206-38-9 | 95% | 0.1g |
$67.0 | 2024-06-18 | |
| Enamine | EN300-258567-0.25g |
[2-(1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine |
99206-38-9 | 95% | 0.25g |
$70.0 | 2024-06-18 | |
| Enamine | EN300-258567-0.5g |
[2-(1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine |
99206-38-9 | 95% | 0.5g |
$73.0 | 2024-06-18 | |
| Enamine | EN300-258567-1.0g |
[2-(1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine |
99206-38-9 | 95% | 1.0g |
$77.0 | 2024-06-18 | |
| Enamine | EN300-258567-2.5g |
[2-(1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine |
99206-38-9 | 95% | 2.5g |
$154.0 | 2024-06-18 | |
| Enamine | EN300-258567-5.0g |
[2-(1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine |
99206-38-9 | 95% | 5.0g |
$264.0 | 2024-06-18 |
2-(1h-Benzimidazol-2-Yl)EthylMethylamine Dihydrochloride Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-(1h-Benzimidazol-2-Yl)EthylMethylamine Dihydrochloride
Introduction to 2-(1H-Benzimidazol-2-Yl)EthylMethylamine Dihydrochloride (CAS No. 99206-38-9)
2-(1H-Benzimidazol-2-Yl)EthylMethylamine Dihydrochloride is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the chemical abstracts service number CAS No. 99206-38-9, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a benzimidazole moiety, which is well-documented for its diverse biological activities, alongside an ethylmethylamine backbone, contributing to its pharmacological profile.
The benzimidazole scaffold is a prominent heterocyclic system that has been extensively studied for its role in various therapeutic interventions. Its aromatic nature and ability to interact with biological targets make it a valuable component in the design of pharmacophores. In particular, the 1H-benzimidazol-2-yl group in 2-(1H-Benzimidazol-2-Yl)EthylMethylamine Dihydrochloride serves as a key pharmacological moiety, influencing the compound's interactions with biological receptors and enzymes. This feature is particularly relevant in the context of developing novel therapeutic agents targeting neurological and cardiovascular disorders.
The dihydrochloride salt form of this compound enhances its solubility and stability, making it more amenable for formulation into pharmaceutical products. This aspect is crucial for ensuring consistent bioavailability and efficacy in clinical settings. The compound's solubility profile also facilitates its use in various experimental assays and high-throughput screening (HTS) platforms, where rapid dissolution and interaction with target molecules are essential.
Recent advancements in medicinal chemistry have highlighted the importance of benzimidazole derivatives in addressing complex diseases. Studies have demonstrated that modifications at the 2-position of the benzimidazole ring can significantly alter the pharmacokinetic and pharmacodynamic properties of compounds. The ethylmethylamine side chain in 2-(1H-Benzimidazol-2-Yl)EthylMethylamine Dihydrochloride introduces additional functionality, potentially influencing both affinity and selectivity when interacting with biological targets.
One of the most compelling areas of research involving this compound is its potential role in modulating neurotransmitter systems. Benzimidazole derivatives are known to exhibit properties that can influence serotonin, dopamine, and norepinephrine pathways, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases. The structural features of 2-(1H-Benzimidazol-2-Yl)EthylMethylamine Dihydrochloride suggest that it may interact with these systems, offering a novel approach to therapeutic intervention.
In addition to its neurological applications, this compound has shown promise in preliminary studies related to cardiovascular health. The benzimidazole moiety is capable of interacting with enzymes and receptors involved in lipid metabolism and blood pressure regulation. The ethylmethylamine group further contributes to its potential by modulating adrenergic pathways, which are critical in maintaining cardiovascular homeostasis. These findings position 2-(1H-Benzimidazol-2-Yl)EthylMethylamine Dihydrochloride as a multifaceted candidate for further exploration in drug discovery.
The synthesis of 2-(1H-Benzimidazol-2-Yl)EthylMethylamine Dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the benzimidazole ring typically begins with condensation reactions between o-aminophenols and carbodiimides or urea derivatives. Subsequent functionalization at the 2-position with ethylmethylamine followed by salt formation yields the final product.
Quality control and analytical characterization are critical steps in ensuring the integrity of 2-(1H-Benzimidazol-2-Yl)EthylMethylamine Dihydrochloride throughout its development process. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm molecular structure, purity, and impurity profiles. These analytical methods provide essential data for regulatory submissions and ensure compliance with pharmaceutical standards.
The pharmacological evaluation of 2-(1H-Benzimidazol-2-Yl)EthylMethylamine Dihydrochloride involves both in vitro and in vivo studies to assess its efficacy, safety, and pharmacokinetic properties. In vitro assays often include binding studies to determine affinity for target receptors followed by cell-based assays to evaluate downstream signaling effects. In vivo studies provide insights into systemic absorption, distribution, metabolism, excretion (ADME), and potential toxicological effects.
One notable study published recently demonstrated the compound's ability to modulate serotonin receptor activity in preclinical models. The findings indicated that 2-(1H-Benzimidazol-2-Yl)EthylMethylamine Dihydrochloride exhibits selectivity for certain serotonin subtypes while minimizing off-target effects. This selectivity is crucial for developing drugs with improved therapeutic indices and reduced side effect profiles.
The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and material science. Benzimidazole derivatives are known for their broad spectrum of biological activity, making them valuable intermediates in synthesizing compounds with diverse functionalities. The structural versatility of benzimidazole-based molecules allows for further derivatization to tailor specific properties according to desired applications.
Future research directions for 2-(1H-Benzimidazol-2-Yl)EthylMethylamine Dihydrochloride include exploring its potential as an intermediate in synthesizing novel drug candidates targeting emerging diseases such as neurodegenerative disorders and infectious diseases. Advances in computational chemistry and molecular modeling are expected to accelerate the design process by predicting interactions between this compound and various biological targets.
In conclusion, 2-(1H-Benzimidazol-2-Yl)EthylMethylamine Dihydrochloride (CAS No. 99206-38-9) represents a promising compound with significant potential across multiple therapeutic areas. Its unique structural features combined with preliminary findings from preclinical studies position it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new applications for benzimidazole derivatives, this compound is poised to play an important role in addressing unmet medical needs.
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